![molecular formula C11H11N3O3 B2659714 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide CAS No. 342804-06-2](/img/structure/B2659714.png)
4-Hydroxy-8-methoxyquinoline-3-carbohydrazide
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Description
Scientific Research Applications
Antimicrobial Activity
The 8-hydroxyquinoline pharmacophore scaffold, to which 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide belongs, has been associated with antimicrobial effects. Researchers have explored its potential as an antimicrobial agent against bacteria, fungi, and other pathogens . Further investigations into its mechanism of action and efficacy are ongoing.
Anticancer Potential
Compounds containing the 8-hydroxyquinoline moiety have shown promise in cancer research. For instance, a derivative containing both a sugar and a 1,2,3-triazole moiety demonstrated potent antiproliferative activity and selectivity against ovarian cancer cells . Researchers continue to explore the potential of 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide as a lead compound for developing novel anticancer drugs.
Cytoprotective Activity
Researchers have optimized the 8-hydroxyquinoline scaffold for cytoprotective activity, particularly in central nervous system-related diseases . 4-Hydroxy-8-methoxyquinoline-3-carbohydrazide may contribute to neuroprotection and cellular resilience.
properties
IUPAC Name |
8-methoxy-4-oxo-1H-quinoline-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-3-6-9(8)13-5-7(10(6)15)11(16)14-12/h2-5H,12H2,1H3,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZIZAAPVWDQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC=C(C2=O)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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